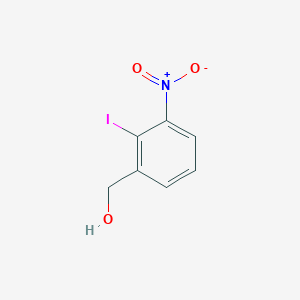
2-Iodo-3-nitrobenzyl alcohol
Vue d'ensemble
Description
2-Iodo-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6INO3 . It is a solid substance with a molecular weight of 279.03 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Iodo-3-nitrobenzyl alcohol consists of an iodine atom, a nitro group, and a benzyl alcohol group . The InChI code for this compound is 1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-3-nitrobenzyl alcohol include a molecular weight of 279.03, and it is a solid at room temperature . Alcohols, in general, have higher boiling points than their equivalent alkanes due to the presence of hydrogen bonding .Applications De Recherche Scientifique
Photoaffinity Labeling and Crosslinking
2-Iodo-3-nitrobenzyl alcohol (NB) serves as an efficient photoreactive group with amine selectivity. Researchers use it for photoaffinity labeling and crosslinking of biomolecules. By incorporating NB into specific molecules, scientists can study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions. Upon exposure to UV light, NB releases a highly reactive nitrene species that covalently modifies nearby functional groups, allowing precise mapping of binding sites and protein structures .
Self-Immolative Systems
The nitro group (NO₂) in 2-Iodo-3-nitrobenzyl alcohol plays a crucial role in self-immolative systems. These systems are designed to release a payload (e.g., a drug or fluorescent probe) upon specific triggers. When the nitro group undergoes reduction (e.g., by cellular reductases), it generates an unstable intermediate that leads to cleavage of the linker, liberating the payload. Researchers exploit this property for controlled drug delivery, prodrugs, and responsive materials. The strong electron-withdrawing nature of the nitro group enhances the stability of the linker until triggered .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Iodo-3-nitrobenzyl alcohol are likely to be biomolecules with amine groups . The compound has been used as a photoreactive group with amine selectivity .
Mode of Action
2-Iodo-3-nitrobenzyl alcohol interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to trigger a chemical reaction that results in the covalent bonding of the 2-Iodo-3-nitrobenzyl alcohol molecule to its target . This interaction can lead to changes in the target molecule’s function or activity.
Biochemical Pathways
It’s known that the compound can be used for crosslinking of biomolecules . This could potentially affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
The molecular and cellular effects of 2-Iodo-3-nitrobenzyl alcohol’s action would depend on the specific targets of the compound. Given its use as a photoreactive group for photoaffinity labeling and crosslinking of biomolecules , the compound could potentially alter the structure and function of its target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of 2-Iodo-3-nitrobenzyl alcohol. For instance, light is required to trigger the photoaffinity labeling reaction . Additionally, the compound’s stability could be affected by factors such as pH and temperature.
Propriétés
IUPAC Name |
(2-iodo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYYIKBDKBSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

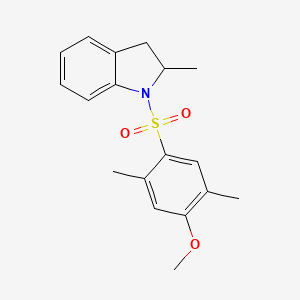
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)
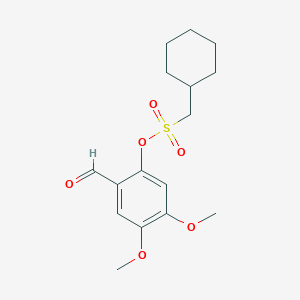
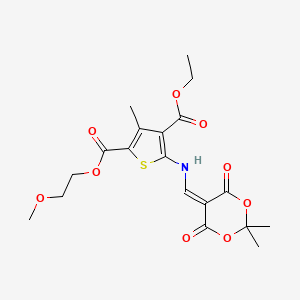
![3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706154.png)
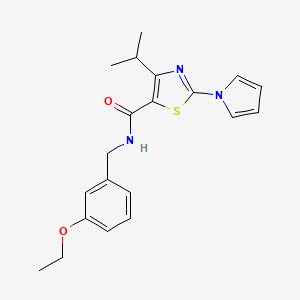
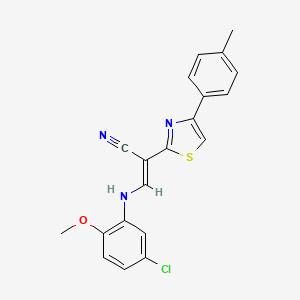

![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)